1-Aminocyclobutane-1,3-dicarboxylic acid
Overview
Description
cis-ABCD is an NMDA receptor agonist. It binds to NMDA receptors (Ki = 0.052 µM) and is selective for NMDA over kainate and AMPA receptors in radioligand binding assays (Kis = >300 µM for both). cis-ABCD induces inward currents in Xenopus oocytes expressing rat NMDA receptors (EC50 = 1.26 µM), an effect that can be blocked by the NMDA receptor antagonist D-2-amino-7-phosphonoheptanoate (D-AP7). In vivo, cis-ABCD (30 and 70 nmol/animal) induces contralateral turning in rats.
cis-ABCD is a potent, competitive and selective inhibitor of glutamate uptake.
Mechanism of Action
Target of Action
1-Aminocyclobutane-1,3-dicarboxylic acid (ACBD) is a potent and selective agonist for the N-methyl-D-aspartate (NMDA) receptor . The NMDA receptor is a type of ionotropic glutamate receptor that plays a key role in synaptic plasticity and memory function .
Mode of Action
ACBD interacts with the NMDA receptor, modulating glutamatergic neurotransmission . It acts as a selective, competitive L-glutamate uptake inhibitor , increasing basal and potassium-evoked D-aspartate release .
Biochemical Pathways
The primary biochemical pathway affected by ACBD is the glutamatergic neurotransmission pathway . By acting as an agonist at the NMDA receptor, ACBD can modulate the activity of this pathway, influencing the transmission of signals in the nervous system .
Pharmacokinetics
ACBD is soluble in 0.1 M NaOH, 0.1 M HCl, and water, but insoluble in methanol . This suggests that ACBD may be absorbed and distributed in the body through aqueous biological fluids.
Result of Action
The action of ACBD on the NMDA receptor and its modulation of glutamatergic neurotransmission can have various effects at the molecular and cellular levels. For instance, it can influence synaptic plasticity, which is crucial for learning and memory . Additionally, by increasing D-aspartate release, ACBD may affect the excitability of neurons .
Biochemical Analysis
Biochemical Properties
1-Aminocyclobutane-1,3-dicarboxylic acid plays a significant role in biochemical reactions. It acts as a selective, competitive L-glutamate uptake inhibitor . This means it competes with L-glutamate for uptake into cells, thereby influencing the concentration of this neurotransmitter. It also increases basal and potassium evoked D-aspartate release .
Cellular Effects
The compound exerts various effects on cells and cellular processes. As a potent and selective NMDA receptor agonist , it modulates glutamatergic neurotransmission . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as an agonist at the NMDA-glycine receptor site, affecting signal transmission in the CNS .
Properties
IUPAC Name |
1-aminocyclobutane-1,3-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4/c7-6(5(10)11)1-3(2-6)4(8)9/h3H,1-2,7H2,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMYWPBNZXRMME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60922431, DTXSID601312880 | |
Record name | 1-Aminocyclobutane-1,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60922431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-2,4-Methanoglutamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601312880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73550-55-7, 117488-23-0 | |
Record name | 1,3-Cyclobutanedicarboxylic acid, 1-amino-, cis-, hydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073550557 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Methanoglutamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117488230 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Aminocyclobutane-1,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60922431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-2,4-Methanoglutamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601312880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Aminocyclobutane-cis-1,3-dicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is special about the structure of 1-Aminocyclobutane-1,3-dicarboxylic acid and how does it affect its activity compared to other similar compounds?
A1: this compound exists as two isomers: cis and trans. The trans isomer is a particularly potent agonist of N-methyl-D-aspartic acid (NMDA) receptors, demonstrating approximately 20 times greater activity than NMDA itself. [, ] This enhanced potency is attributed to the conformational restriction imposed by the cyclobutane ring, which likely optimizes the molecule's interaction with the receptor binding site. [, ] In contrast, the cis isomer exhibits significantly lower potency, being only 1/3 as active as NMDA. [] This difference highlights the importance of stereochemistry in determining biological activity.
Q2: How does this compound interact with NMDA receptors?
A2: While the exact binding mechanism of this compound to NMDA receptors hasn't been fully elucidated by these specific studies, it acts as an agonist, similar to NMDA. [] This implies that it binds to the glutamate recognition site on the NMDA receptor, triggering channel opening and neuronal depolarization. [, ] Further research, potentially employing techniques like X-ray crystallography or molecular modeling, would be required to determine the precise binding interactions.
Q3: Have researchers investigated modifying the structure of this compound to further enhance its activity or selectivity?
A3: Yes, studies have explored modifications to the basic structure of this compound. One study successfully synthesized a derivative with an additional acetic acid substituent on the cyclobutane ring. [] Although the exact impact of this modification on NMDA receptor activity wasn't reported in the provided abstract, it underscores the potential for generating novel analogs with altered pharmacological profiles.
Q4: Besides its action on NMDA receptors, does this compound interact with other biological targets?
A4: Research indicates that the cis isomer of this compound effectively inhibits the high-affinity uptake of L-glutamic acid into rat cortical synaptosomes. [] This suggests that it might interfere with glutamate transporters, which play a crucial role in regulating glutamate levels within synapses.
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